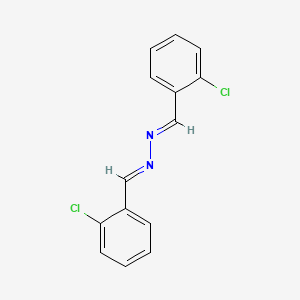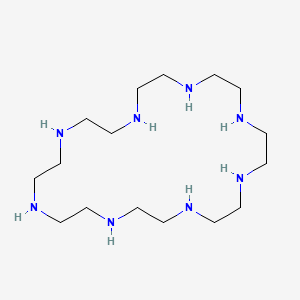
1,4,7,10,13,16,19,22-Octazacyclotetracosane
Overview
Description
1,4,7,10,13,16,19,22-Octazacyclotetracosane is a macrocyclic compound with the molecular formula C16H32O8.
Preparation Methods
The synthesis of 1,4,7,10,13,16,19,22-Octazacyclotetracosane typically involves the cyclization of linear oligomers of ethylene oxide. One common method is the reaction of ethylene glycol with ethylene oxide in the presence of a strong base, such as sodium hydroxide, to form the macrocyclic structure . The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired cyclic product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce high-quality this compound.
Chemical Reactions Analysis
1,4,7,10,13,16,19,22-Octazacyclotetracosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced macrocyclic ethers.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or amines replace the ether oxygen atoms.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,7,10,13,16,19,22-Octazacyclotetracosane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex macrocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Medicine: Research is ongoing into its potential use as a drug delivery vehicle due to its ability to encapsulate small molecules within its macrocyclic structure.
Mechanism of Action
The mechanism by which 1,4,7,10,13,16,19,22-Octazacyclotetracosane exerts its effects is largely dependent on its ability to form stable complexes with metal ions. The multiple ether linkages in the macrocyclic structure provide multiple binding sites for metal ions, facilitating the formation of stable chelates. These chelates can then participate in various biochemical and chemical processes, such as catalysis and transport.
Comparison with Similar Compounds
1,4,7,10,13,16,19,22-Octazacyclotetracosane can be compared to other macrocyclic oligo-ethers, such as:
1,4,7,10,13,16-Hexaoxacyclooctadecane: This compound has a smaller ring size and fewer ether linkages, resulting in different chemical properties and applications.
1,4,7,10,13,16,19-Heptaoxacycloeicosane: With one fewer ether linkage, this compound also exhibits distinct chemical behavior compared to this compound.
The uniqueness of this compound lies in its larger ring size and higher number of ether linkages, which provide greater flexibility and a higher capacity for metal ion binding .
Properties
IUPAC Name |
1,4,7,10,13,16,19,22-octazacyclotetracosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17-1/h17-24H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFZEBAAKJMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCNCCNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423099 | |
| Record name | 1,4,7,10,13,16,19,22-Octaazacyclotetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297-11-0 | |
| Record name | 1,4,7,10,13,16,19,22-Octaazacyclotetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B1623980.png)
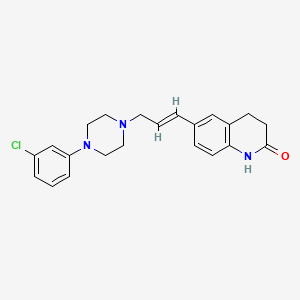
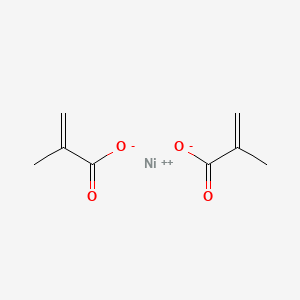
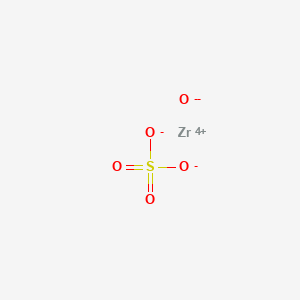
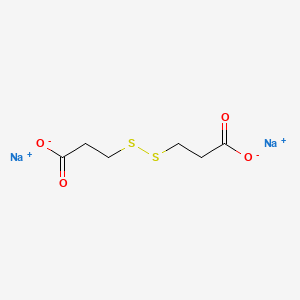
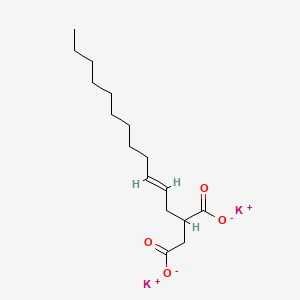
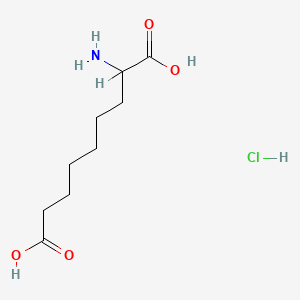

![N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1623992.png)
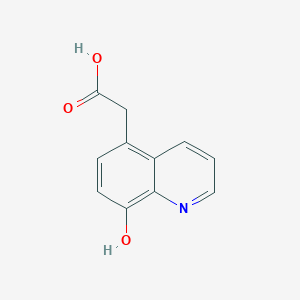
![2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1623994.png)
